molecular formula C19H28O11 B1657477 Benzyl gentiobioside CAS No. 56775-64-5

Benzyl gentiobioside

Cat. No.: B1657477
CAS No.: 56775-64-5
M. Wt: 432.4 g/mol
InChI Key: LLEMMFPELBNINR-UHFFFAOYSA-N
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Description

Benzyl gentiobioside belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in garden tomato. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Chemical Profile

Benzyl gentiobioside, with the chemical formula C19H28O11C_{19}H_{28}O_{11} and CID 6453389, is primarily found in plants such as Prunus cerasus (sour cherry) and Prunus persica (peach) . Its structure consists of a benzyl group attached to a gentiobiose moiety, which contributes to its biological activities.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Research conducted on compounds isolated from Euphorbia hamiltonianus, which included this compound, demonstrated significant inhibition of nitric oxide (NO) production in activated microglial cells. This suggests potential applications in treating neurodegenerative diseases characterized by inflammation and oxidative stress .

Table 1: Inhibitory Effects of this compound on NO Production

CompoundIC50 (µM)Mechanism of Action
This compound14.38Inhibition of iNOS and COX-2 expression
Dexamethasone1.24Positive control for inflammation

Anti-Inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicated that this compound reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, suggesting its utility in conditions where inflammation plays a critical role .

Phytochemical Applications

This compound is part of the broader category of phenolic compounds, which are known for their antioxidant properties. The compound's presence in various plant species indicates its role in plant defense mechanisms and potential health benefits when consumed.

Antioxidant Activity

Studies have indicated that phenolic compounds, including this compound, exhibit significant antioxidant activity, which can mitigate oxidative stress-related diseases. This property is particularly relevant in the context of dietary supplements and functional foods aimed at enhancing health .

Table 2: Antioxidant Potential of Selected Phenolic Compounds

CompoundSourceAntioxidant Activity
This compoundPrunus persicaHigh
QuercetinVarious fruitsModerate
RutinBuckwheatHigh

Clinical Efficacy Studies

A meta-analysis evaluated the efficacy of various traditional Chinese medicines combined with benzodiazepines for treating chronic insomnia, highlighting this compound's role in enhancing therapeutic outcomes . The findings suggest that this compound may improve sleep quality when used alongside conventional treatments.

Traditional Uses

In traditional medicine, plants containing this compound have been used to treat ailments such as inflammation and diabetes. The integration of such compounds into modern pharmacology could lead to novel therapeutic strategies .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis remains the most studied reaction for benzyl gentiobioside, driven by the lability of its glycosidic bonds under specific conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the β(1→6)-glycosidic bond between the two glucose units cleaves, yielding gentiobiose and benzyl alcohol as primary products . Optimal hydrolysis occurs at elevated temperatures (80–100°C) with dilute acid concentrations (0.1–1 M) .

ConditionsProductsYieldReference
0.5 M HCl, 90°C, 2 hGentiobiose + Benzyl alcohol~85%

Enzymatic Hydrolysis

β-Glucosidases selectively hydrolyze the terminal glucose unit, though the steric hindrance from the β(1→6) linkage reduces enzymatic efficiency compared to simpler glycosides .

Palladium-Catalyzed C-Glycosylation

This compound derivatives can be synthesized via palladium-catalyzed cross-coupling. For instance, TIPS-protected glycals react with benzyl bromides under PdCl₂(dppe)/Na₂CO₃ catalysis to form protected C-glycosides, which are subsequently deprotected to yield 2-deoxy analogs .

SubstrateCatalyst SystemProductYieldReference
1-Tributylstannyl glucalPdCl₂(dppe), Na₂CO₃Benzyl 2-deoxy-C-gentiobioside29–69%

Glycan Editing (CIStER Sequence)

The Cut-Insert-Stitch Editing Reaction (CIStER) enables surgical modification of glycosidic linkages. Trisaccharide analogs of this compound undergo BF₃·Et₂O-mediated cleavage, followed by Au/Ag-catalyzed glycosylation to insert additional monosaccharides (e.g., glucose) .

StepReagents/ConditionsOutcomeYieldReference
CleavageBF₃·Et₂O, pTolSHThiotolyl gentiobiose85%
GlycosylationAu-phosphite/AgOTfTetrasaccharide derivative60%

Thermal and Oxidative Stability

This compound decomposes at temperatures >200°C, with oxidative degradation observed under strong oxidants (e.g., KMnO₄) . The benzyl group enhances stability against enzymatic degradation compared to aliphatic glycosides .

Solubility and Solvent Effects

  • Polar solvents : High solubility in water and methanol due to hydroxyl-rich gentiobiose .

  • Nonpolar solvents : Limited solubility, though acetonitrile (20–30% v/v) improves reactivity in glycosylation reactions .

Comparative Reactivity with Analogues

The β(1→6) linkage in this compound confers unique reactivity compared to α-linked or monosaccharide glycosides:

FeatureThis compoundBenzyl Glucoside (α-linked)
Hydrolysis Rate (acid)ModerateFast
Enzymatic SusceptibilityLowHigh
Synthetic FlexibilityHigh (via CIStER/Pd)Limited

Properties

CAS No.

56775-64-5

Molecular Formula

C19H28O11

Molecular Weight

432.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H28O11/c20-6-10-12(21)14(23)16(25)19(29-10)28-8-11-13(22)15(24)17(26)18(30-11)27-7-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

InChI Key

LLEMMFPELBNINR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Synonyms

benzyl gentiobioside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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